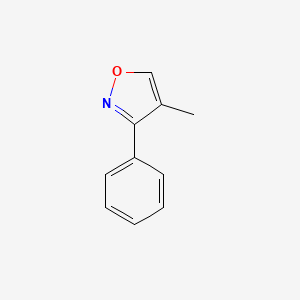

4-Methyl-3-phenylisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-7-12-11-10(8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

QZTYEMDHTJBHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CON=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Reactivity Profiles of 4 Methyl 3 Phenylisoxazole Systems

Mechanistic Pathways in Isoxazole (B147169) Ring Formation and Transformation

The synthesis of the 4-Methyl-3-phenylisoxazole core can be achieved through various strategic pathways, each with distinct mechanistic underpinnings. The most prevalent methods involve cycloaddition reactions or condensation-cyclization sequences.

The most widely utilized method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne. nih.govnanobioletters.com For the synthesis of 4-Methyl-3-phenylisoxazole, the reaction would occur between benzonitrile (B105546) oxide (the 1,3-dipole) and propyne (B1212725) (the dipolarophile).

Two primary mechanistic pathways have been proposed for this transformation nih.gov:

Concerted Pericyclic Mechanism: This pathway involves a single, concerted transition state where the new sigma bonds are formed simultaneously. It is a stereospecific process governed by orbital symmetry rules.

Stepwise Diradical Mechanism: Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of a diradical intermediate. This pathway is not stereospecific and may be favored under certain reaction conditions or with specific substrates.

The 1,3-dipolar cycloaddition provides a highly efficient and regioselective route to a wide array of substituted isoxazoles. organic-chemistry.orgnih.gov

An alternative synthetic route involves the cyclization of acyclic precursors, often followed by a dehydration step to achieve the aromatic isoxazole ring. A common strategy begins with the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). For 4-Methyl-3-phenylisoxazole, this would involve a precursor like 1-phenylbutane-1,3-dione.

The mechanistic sequence is as follows:

Oxime Formation: The hydroxylamine initially reacts with one of the carbonyl groups of the dicarbonyl compound to form an oxime intermediate.

Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to the formation of a non-aromatic, five-membered isoxazoline (B3343090) intermediate. nanobioletters.com

Dehydration and Aromatization: In the presence of a base, a proton is abstracted, facilitating the elimination of a water molecule. This dehydration step results in the formation of a double bond within the ring, leading to the stable, aromatic 4-Methyl-3-phenylisoxazole system.

Photochemical Reactivity and Photoisomerization Studies of Isoxazole Derivatives

Isoxazole derivatives, including 4-Methyl-3-phenylisoxazole, exhibit significant photochemical reactivity. Upon irradiation with ultraviolet (UV) light, they can undergo a characteristic ring transposition to form the isomeric oxazole (B20620). ucd.ie This photoisomerization process is a complex transformation involving several key reactive intermediates.

The photochemical rearrangement of an isoxazole to an oxazole is a well-documented heterocyclic transposition. ucd.ie For 4-Methyl-3-phenylisoxazole, this process would yield 4-Methyl-2-phenyl-oxazole. The generally accepted mechanism for this transformation begins with the photochemical cleavage of the weakest bond in the isoxazole ring, the N-O bond. uzh.ch This initial bond scission sets off a cascade of rearrangements that ultimately leads to the more thermodynamically stable oxazole ring. The process is not typically a direct conversion but proceeds through a series of short-lived, high-energy intermediates. uzh.chresearchgate.net

Spectroscopic studies, particularly using matrix isolation techniques at cryogenic temperatures, have been instrumental in identifying the transient species involved in the isoxazole-to-oxazole photoisomerization. acs.org

Upon UV irradiation, the following key intermediates have been proposed and, in some cases, directly observed uzh.chacs.org:

2H-Azirine: The initial cleavage of the N-O bond is thought to lead to a vinyl nitrene, which rapidly cyclizes to a highly strained three-membered ring intermediate, a 2H-azirine. In some cases, these azirine intermediates can be isolated under specific conditions. uzh.ch

Nitrile-ylide: The 2H-azirine intermediate can then undergo a subsequent photochemical ring-opening to form a nitrile-ylide. This species is a 1,3-dipole and is a crucial intermediate on the pathway to the final oxazole product. acs.org

Oxazole Formation: The nitrile-ylide then undergoes an intramolecular cyclization, with the oxygen atom attacking the nitrile carbon, to form the stable aromatic oxazole ring.

The proposed mechanistic pathway for the photochemical transformation of isoxazoles is summarized in the table below. uzh.ch

| Step | Reactant | Intermediate/Product | Description |

| 1 | Isoxazole | 2H-Azirine | Photochemical N-O bond cleavage and subsequent cyclization. |

| 2 | 2H-Azirine | Nitrile-ylide | Photochemical ring-opening of the strained azirine. |

| 3 | Nitrile-ylide | Oxazole | Intramolecular cyclization to form the final product. |

Directed Lithiation and Subsequent Electrophilic Quenching Reactions at the Isoxazole C-4 Position

Directed ortho-metalation, or in this context, directed lithiation, is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgbaranlab.org In the 4-Methyl-3-phenylisoxazole system, the C-4 position is activated for deprotonation due to the electronic effects of the adjacent methyl group and the phenyl-substituted C-3 position. However, direct deprotonation at the C-5 position is also possible. To achieve selective functionalization at C-4, a directing group is often required.

The process involves two main steps:

Directed Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi), is used in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The heteroatoms within the isoxazole ring can coordinate with the lithium ion, directing the base to abstract a proton from a nearby position. In a suitably substituted isoxazole, deprotonation occurs at the C-4 position, forming a highly reactive 4-lithioisoxazole intermediate.

Electrophilic Quenching: This lithiated intermediate is a potent nucleophile and readily reacts with a wide variety of electrophiles. This "quenching" step introduces a new substituent specifically at the C-4 position.

This methodology allows for the precise installation of various functional groups onto the isoxazole core, as illustrated in the following table.

| Electrophile | Reagent Example | Resulting C-4 Substituent |

| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ (Alkyl) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ (Tertiary Alcohol) |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | -Si(CH₃)₃ (Silyl) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ (Thioether) |

This strategy provides a versatile route for elaborating the 4-Methyl-3-phenylisoxazole scaffold, enabling the synthesis of a diverse range of derivatives for further study.

Reactivity Studies of Carboxylate and Nitro-Substituted Isoxazoles

The presence of carboxylate and nitro groups on the isoxazole ring significantly alters its reactivity, opening avenues for a variety of chemical transformations. These electron-withdrawing groups play a crucial role in activating the isoxazole system towards nucleophilic attack and other reactions.

Research has shown that isoxazoles substituted with an electron-withdrawing group, such as an acyl or alkoxycarbonyl group, at the 4-position are susceptible to electrochemical and yeast-catalyzed N-O bond cleavage. researchgate.net This enhanced reactivity is attributed to the increased polarity of the C4–C5 bond, which weakens the N–O bond. researchgate.net This makes these compounds structurally analogous to Michael acceptors, predisposing them to selective reduction and ring cleavage under various conditions. researchgate.net

In the case of nitro-substituted isoxazoles, their reactivity is pronounced. For instance, ethyl 4-nitro-3-phenylisoxazole-5-carboxylate serves as a key substrate in reactions with nitrogen binucleophiles. rsc.org A notable protocol involves the functionalization of the isoxazole ring through aromatic nucleophilic substitution of the nitro group (SNAr), which proceeds with excellent chemical yields under mild conditions and accommodates a broad range of nucleophiles. rsc.org The high regioselectivity of the reaction of 3,5-dinitroisoxazoles with nucleophiles allows for the sequential functionalization of the isoxazole ring, providing access to 3,5- and 3,4,5-substituted isoxazoles. rsc.org

The condensation of primary nitro compounds with aldehydes or activated ketones also presents a significant route to synthesizing polysubstituted isoxazole derivatives. rsc.orgnih.gov These reactions, which can proceed via β-dinitro intermediates, allow for controlled substitution patterns on the heterocyclic ring. rsc.orgnih.gov

Carboxylate-substituted isoxazoles also exhibit unique reactivity. Isoxazole-4-carboxylates can undergo hydrolysis and subsequent decarboxylative halogenation. researchgate.net For example, a microwave-assisted, metal-free method allows for the conversion of substituted isoxazole-4-carboxylic acids to 4-haloisoxazoles using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). researchgate.net Furthermore, isoxazole-5-carboxylates have been shown to react with reagents like 1,3-diphenylguanidine (B1679371) and sodium hydride to yield not only the expected amides but also spiro compounds. rsc.org

Table 1: Reactivity of Substituted Isoxazoles

| Isoxazole Derivative | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Acyl/Alkoxycarbonyl-isoxazoles | Electrochemical/Yeast | Enolised dicarbonylimine | researchgate.net |

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Nitrogen binucleophiles | Spiro heterocycles | rsc.org |

| 5-Nitroisoxazoles | Various nucleophiles | 5-Substituted isoxazoles (via SNAr) | rsc.org |

| Isoxazole-4-carboxylic acids | NIS/NBS, K₃PO₄, Microwave | 4-Haloisoxazoles | researchgate.net |

| Isoxazole-5-carboxylates | 1,3-Diphenylguanidine, NaH | Amides and Spiro compounds | rsc.org |

Spiro Annellation Reactions and Cyclization Patterns in Isoxazole Series

Spiro annellation, the formation of a new ring system sharing a single atom with a pre-existing ring, represents a significant synthetic strategy in isoxazole chemistry, leading to complex three-dimensional structures.

A novel spiro annellation reaction has been observed in the isoxazole series where isoxazole-5-carboxylates react with 1,3-diphenylguanidine and sodium hydride to form 1-oxa-2,6,8-triazaspiro[4.4]nonane derivatives. rsc.org This spiro-cyclization's scope and limitations have been explored by examining the behavior of variously substituted isoxazoles. rsc.org Further studies on the reactivity of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with nitrogen binucleophiles like benzamidine (B55565) and o-phenylenediamine (B120857) have also yielded spiro compounds, such as spiro nitronates and heterospirans, after acidification. rsc.org

Intramolecular cyclization patterns are also prevalent in the synthesis of fused and polycyclic isoxazole systems. For instance, intramolecular nitrile oxide cycloaddition (INOC) is a powerful tool. mdpi.commdpi.com Alkyne- or alkene-tethered aldoximes can undergo intramolecular oxidative cycloaddition, catalyzed by hypervalent iodine(III) species, to produce polycyclic isoxazole derivatives in high yields. mdpi.com This method leverages the in situ generation of unstable nitrile oxides from aldoximes, which then react with the tethered dipolarophile. mdpi.commdpi.com

Another approach involves a Grignard conjugate addition followed by a spirocyclization sequence. This method has been successfully employed for the preparation of spiro[indole-3,5′-isoxazoles]. nih.gov Additionally, bromo-lactamization has been used as an effective strategy for creating diverse spiro-isoxazoline-lactams from an isoxazole framework. nih.gov

Table 2: Examples of Spiro Annellation and Cyclization in Isoxazoles

| Starting Material | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Isoxazole-5-carboxylates | Spiro Annellation | 1,3-Diphenylguanidine, NaH | 1-Oxa-2,6,8-triazaspiro[4.4]nonane derivatives | rsc.org |

| Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Spiro Annellation | Benzamidine, o-Phenylenediamine | Spiro nitronates, Heterospirans | rsc.org |

| Alkyne-tethered aldoximes | Intramolecular Cycloaddition | Hypervalent iodine(III) species | Polycyclic isoxazoles | mdpi.com |

| (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | Conjugate addition/Spirocyclization | Grignard reagents | Spiro[indole-3,5′-isoxazoles] | nih.gov |

| Isoxazole amides | Bromo-lactamization | DBDMH | Spiro-isoxazoline-lactams | nih.gov |

Iv. Advanced Spectroscopic and Crystallographic Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For polysubstituted phenylisoxazole derivatives, HRMS is routinely used to confirm their successful synthesis and elemental composition. rsc.org The technique can definitively verify the presence and number of nitrogen, oxygen, and other heteroatoms, confirming the integrity of the isoxazole (B147169) ring structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly paired with LC, as it generates intact molecular ions with minimal fragmentation, making it ideal for molecular weight determination. nih.gov

In the analysis of phenylisoxazole derivatives, LC-ESI-MS is employed to:

Confirm Molecular Weight: The ESI source generates protonated molecules [M+H]+, allowing for the direct confirmation of the molecular mass.

Assess Purity: The liquid chromatography component separates the target compound from starting materials, byproducts, and other impurities. The resulting chromatogram, often monitored by UV detection and MS, provides a clear profile of the sample's purity.

Identify Related Substances: The high sensitivity of MS allows for the detection and tentative identification of minor impurities or degradation products based on their m/z values. researchgate.net

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, angles, and intermolecular interactions, can be constructed.

As a detailed crystal structure for 4-Methyl-3-phenylisoxazole is not publicly documented, the following sections will utilize the published data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid (C11H9NO3) as a representative example to demonstrate the depth of information obtainable from crystallographic studies of this class of compounds. nih.govresearchgate.net

The single-crystal X-ray diffraction analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid reveals its precise geometric parameters. nih.gov The compound crystallizes in the monoclinic space group P21/n. researchgate.net The bond lengths and angles within the isoxazole and phenyl rings are within normal ranges and provide a benchmark for understanding the electronic and steric environment of the core structure. nih.gov

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| O9—N8 | 1.4222 (19) | C7—N8—O9 | 109.13 (12) |

| N8—C7 | 1.312 (2) | C10—O9—N8 | 106.33 (11) |

| C7—C6 | 1.474 (2) | N8—C7—C6 | 117.83 (14) |

| C10—O9 | 1.3342 (18) | O9—C10—C12 | 110.87 (13) |

| C10—C11 | 1.481 (2) | C12—C7—N8 | 113.66 (13) |

| C10—C12 | 1.3649 (19) | C10—C12—C7 | 100.00 (12) |

The packing of molecules within a crystal lattice is governed by a network of intermolecular interactions that dictate the material's bulk properties. nih.govias.ac.insemanticscholar.org In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, several key interactions are observed that stabilize the three-dimensional network. nih.govresearchgate.net

Hydrogen Bonding: The most significant interaction is the formation of head-to-head dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov Weaker C—H···N hydrogen bonds are also present, linking the methyl group's hydrogen to the isoxazole nitrogen of a neighboring molecule. researchgate.net

π–π Stacking: The crystal structure is further stabilized by π–π stacking interactions between the phenyl rings of adjacent dimers. The centroid-to-centroid distance between these stacked rings is reported as 3.9614 (17) Å. nih.govresearchgate.net

These combined interactions create a robust, layered supramolecular architecture. researchgate.net

| Interaction Type | Description | Key Parameter (Distance/Angle) |

|---|---|---|

| O—H···O Hydrogen Bond | Links carboxylic acid groups into dimers | D···A Distance: 2.6252 (18) Å |

| C—H···N Hydrogen Bond | Links dimers into planes | D···A Distance: 3.427 (2) Å |

| π–π Stacking | Stacks phenyl rings of adjacent dimers | Centroid-Centroid Distance: 3.9614 (17) Å |

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For substituted bi-aryl ring systems like phenylisoxazoles, the torsion angle (dihedral angle) between the two rings is a critical conformational parameter. rsc.org

V. Theoretical and Computational Chemistry Studies of 4 Methyl 3 Phenylisoxazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For 4-Methyl-3-phenylisoxazole, various methods are employed to describe its electronic structure and predict its molecular characteristics.

Density Functional Theory (DFT) has become a standard approach for studying the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly used for these purposes. researchgate.netnih.gov

The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, providing reliable geometries and electronic properties for a wide range of molecules. nih.govreddit.com The M06-2X functional, a hybrid meta-GGA functional, is often chosen for its improved accuracy in describing non-covalent interactions, thermochemistry, and electronic excitation energies in main-group elements. researchgate.nettru.ca

For isoxazole (B147169) derivatives, DFT calculations are instrumental in determining optimized geometric parameters like bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations also yield crucial electronic properties such as dipole moments, atomic charges, and molecular electrostatic potentials, which help in understanding the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov

Table 1: Comparison of DFT Functionals for Ground State Property Calculations

| Functional | Type | Strengths | Common Applications |

| B3LYP | Hybrid GGA | Well-established, good balance of accuracy and cost. nih.govreddit.com | Geometry optimization, electronic structure, vibrational frequencies. nih.gov |

| M06-2X | Hybrid Meta-GGA | High accuracy for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.nettru.ca | More accurate energy calculations, systems with dispersion forces. tru.ca |

While DFT is powerful for ground-state properties, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary for accurately describing excited electronic states, especially in cases of photochemical reactions or complex electronic structures. researchgate.net CASSCF provides a balanced description of multiple electronic states by considering a specific set of active electrons and orbitals.

For heterocyclic molecules like isoxazoles, CASSCF can be employed to study photochemical rearrangements and to characterize the nature of different electronic excited states, which is crucial for understanding their photophysical and photochemical behavior. researchgate.net These higher-level calculations, though computationally more demanding, offer a more rigorous understanding of the electronic transitions involved in processes like UV-Vis absorption and fluorescence. nih.gov

Conformational Landscape Exploration and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. 4-Methyl-3-phenylisoxazole, possessing a rotatable phenyl group, can exist in various conformations. Computational methods are used to explore the conformational landscape and map the potential energy surface (PES) to identify the most stable conformers.

By systematically rotating the dihedral angle between the phenyl and isoxazole rings and calculating the energy at each step, a potential energy surface can be generated. nih.gov This analysis reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. Such studies on related phenylisoxazole derivatives have shown that the planarity or non-planarity of the molecule can significantly impact its electronic properties and interactions with biological targets. nih.gov

Prediction and Assignment of Vibrational Frequencies (e.g., Potential Energy Distribution Analysis)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. rjpbcs.com Theoretical calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions. DFT methods, such as B3LYP and M06-2X, are widely used to calculate harmonic vibrational frequencies. nih.gov

A study on the related compound 5-Methyl-3-phenylisoxazole-4-carboxylic acid utilized both B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set to compute its vibrational spectrum. nih.gov The calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

To further aid in the assignment, Potential Energy Distribution (PED) analysis is performed. nih.govresearchgate.net PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. nih.gov This allows for an unambiguous assignment of complex vibrational spectra, especially in the fingerprint region where many vibrations overlap. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Orbital Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity, kinetic stability, and electronic properties. wikipedia.org

For 4-Methyl-3-phenylisoxazole and its analogues, FMO analysis is typically performed using the same DFT methods employed for geometry optimization. nih.govresearchgate.net The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring and the isoxazole oxygen, while the LUMO is distributed over the π-system of the rings.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a particularly important parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. wikipedia.org This information is valuable for predicting how the molecule will interact with other chemical species.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). libretexts.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and optical properties. wikipedia.org |

Spectroscopic Property Modeling (e.g., Time-Dependent DFT for UV-Vis Absorption)

Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra of molecules. nih.govmdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum. growingscience.com

By applying TD-DFT calculations, often in conjunction with a solvent model to simulate experimental conditions, the UV-Vis spectrum of 4-Methyl-3-phenylisoxazole can be predicted. mdpi.com The calculations can identify the specific electronic transitions (e.g., π → π*) responsible for the observed absorption bands. mdpi.com Comparing the theoretically modeled spectrum with experimental data serves as a validation of the computational methodology and provides a deeper understanding of the molecule's electronic structure. nih.govmdpi.com

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving 4-methyl-3-phenylisoxazole and its analogues. Through the application of quantum mechanical methods, researchers can model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the kinetics and thermodynamics of a transformation. Density Functional Theory (DFT) is a widely employed method for these investigations, offering a favorable balance between computational cost and accuracy.

One of the primary applications of computational simulation in this context is the study of the synthesis of the isoxazole ring itself, often formed via 1,3-dipolar cycloaddition reactions. For instance, the reaction of a nitrile oxide with an alkene can be computationally modeled to determine the preferred regiochemistry and stereochemistry of the product. By calculating the activation energies for all possible reaction pathways, the experimentally observed outcome can be rationalized. The transition state for this cycloaddition is a five-membered ring where the new carbon-carbon and carbon-oxygen bonds are partially formed. Computational software can optimize the geometry of this transition state and calculate its vibrational frequencies, with the presence of a single imaginary frequency confirming it as a true saddle point on the potential energy surface.

Furthermore, computational studies can explore the reactivity of the formed 4-methyl-3-phenylisoxazole ring. For example, the mechanism of electrophilic substitution at the C4 or C5 position can be investigated. The reaction pathway for nitration, for instance, would involve the formation of a sigma complex (a Wheland intermediate), and the stability of this intermediate at different positions on the isoxazole and phenyl rings can be calculated. The transition states leading to these intermediates can also be located, and their relative energies will determine the kinetic product distribution.

The following table provides a hypothetical example of calculated activation energies for the nitration of 4-methyl-3-phenylisoxazole at different positions, illustrating how computational data can be used to predict reactivity.

| Position of Nitration | Calculated Activation Energy (kcal/mol) |

| Isoxazole C5 | 25.8 |

| Phenyl ortho | 28.2 |

| Phenyl meta | 32.5 |

| Phenyl para | 27.1 |

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

Similarly, the mechanisms of ring-opening reactions of isoxazoles, which can be initiated by heat, light, or chemical reagents, are amenable to computational investigation. The cleavage of the weak N-O bond is often the initial step, leading to a vinyl nitrene or other reactive intermediates. Computational simulations can map out the potential energy surface for these complex transformations, identifying the lowest energy pathways and predicting the final products.

Influence of Solvent Environments on Molecular Properties via Implicit Solvation Models (e.g., IEFPCM, SMD, C-PCM)

The properties and reactivity of molecules are significantly influenced by their surrounding solvent environment. Computational chemistry accounts for these effects using various solvation models. Implicit solvation models, also known as continuum models, are a computationally efficient means to incorporate the bulk effects of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The interaction between the solute's charge distribution and the dielectric continuum of the solvent is then calculated.

Several popular implicit solvation models are used in the study of 4-methyl-3-phenylisoxazole and its analogues, including:

IEFPCM (Integral Equation Formalism Polarizable Continuum Model): This model is based on the integral equation formalism of the polarizable continuum model and is widely used for its accuracy and efficiency.

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that uses the full solute electron density to compute the cavity-dispersion and solvent structure terms. It is parameterized for a wide range of solvents.

C-PCM (Conductor-like Polarizable Continuum Model): This is another variant of the PCM family of models that has proven to be robust for a variety of chemical systems.

These models can be used to study how the solvent affects various molecular properties of 4-methyl-3-phenylisoxazole, such as its conformational equilibrium, electronic structure, and spectroscopic properties. For example, the dipole moment of the molecule is expected to be larger in a more polar solvent due to the polarization of its electron density by the solvent's dielectric field.

The influence of the solvent on reaction mechanisms and transition states is also a critical area of investigation. A polar solvent may preferentially stabilize a charged transition state over the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. Conversely, a nonpolar solvent might favor a less polar transition state.

The following table presents a hypothetical example of how the calculated activation energy for a reaction involving a 4-methyl-3-phenylisoxazole analogue might vary with the solvent, as determined using different implicit solvation models.

| Solvent | Dielectric Constant | IEFPCM Activation Energy (kcal/mol) | SMD Activation Energy (kcal/mol) | C-PCM Activation Energy (kcal/mol) |

| Gas Phase | 1 | 30.2 | 30.2 | 30.2 |

| Toluene | 2.4 | 28.5 | 28.7 | 28.6 |

| Dichloromethane | 8.9 | 26.1 | 26.4 | 26.3 |

| Acetonitrile | 37.5 | 23.8 | 24.1 | 24.0 |

| Water | 78.4 | 22.5 | 22.9 | 22.7 |

Note: The data in this table is illustrative and intended to represent typical results from computational studies.

By comparing the results obtained in the gas phase and in different solvents, a theoretical understanding of the solvent's role in the reaction can be developed. This information is invaluable for optimizing reaction conditions and for designing new chemical processes.

Vi. Research Applications and Broader Impact in Chemical Sciences

Role as Building Blocks in Advanced Organic Synthesis

The isoxazole (B147169) ring system, particularly when substituted as in 4-methyl-3-phenylisoxazole, is a valuable building block in organic synthesis. chemimpex.com The inherent reactivity of the isoxazole core, combined with the steric and electronic influence of the methyl and phenyl groups, provides chemists with a versatile platform for constructing more elaborate molecular structures. chemimpex.com Researchers leverage the reactivity of this scaffold to create complex molecules, which facilitates the discovery of new compounds with potential applications in diverse fields. chemimpex.com

The 4-methyl-3-phenylisoxazole moiety serves as a foundational component for the synthesis of more complex heterocyclic systems. The isoxazole ring can undergo various chemical transformations, allowing it to be incorporated into larger, polycyclic architectures. For instance, derivatives such as 5-methyl-3-phenylisoxazole-4-carboxylic acid provide a handle for further functionalization, enabling the construction of molecules with diverse biological and pharmaceutical activities. researchgate.netnih.gov The stability of the isoxazole ring under many reaction conditions, coupled with its ability to direct the regiochemistry of subsequent reactions, makes it an attractive starting material for synthesizing novel pyrazole (B372694) and pyrimidine (B1678525) derivatives, among other heterocyclic structures. mdpi.com

Contributions to Materials Science Research

In the field of materials science, isoxazole derivatives are utilized in the development of novel materials with tailored properties. chemimpex.com The rigid, planar structure of the isoxazole ring, combined with the aromatic phenyl group, can impart desirable characteristics such as thermal stability and specific electronic properties to polymers and other advanced materials.

Derivatives of 4-methyl-3-phenylisoxazole are employed in the formulation of advanced materials, including polymers and coatings. chemimpex.com The incorporation of this isoxazole structure can enhance durability and performance. chemimpex.com Furthermore, its unique electronic properties are beneficial for creating specialized materials for sensors and other electronic devices. chemimpex.com The ability to modify the substituents on the isoxazole core allows for the fine-tuning of the material's structural and electronic characteristics to suit specific applications.

The isoxazole moiety has been a subject of interest in the research of liquid crystals. nih.gov The incorporation of an isoxazole ring into a molecule's core structure can significantly influence its mesogenic phases (the states between liquid and solid). nih.gov Molecules containing such heterocyclic systems can exhibit classical nematic and smectic liquid crystal phases due to their rod-like structure. These properties are critical for applications in flat-panel displays and advanced semiconductor materials. nih.gov The presence of a lateral methyl group, as in 4-methyl-3-phenylisoxazole, can affect molecular packing and, consequently, the transition temperatures and stability of the mesophase.

Intermediates in Pharmaceutical Development Research (Focus on Synthetic Utility)

The phenylisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. researchgate.netnih.gov Derivatives of 4-methyl-3-phenylisoxazole serve as crucial intermediates in the synthesis of various potential pharmaceuticals. chemimpex.comchemimpex.com The synthetic utility of this core structure allows for the creation of diverse molecular libraries to screen for therapeutic activity.

Research has shown that compounds built upon the phenylisoxazole framework exhibit a broad spectrum of pharmacological effects. The synthetic accessibility and versatility of this scaffold make it a cornerstone in the development of new therapeutic agents.

| Therapeutic Area | Example Activity of Phenylisoxazole Derivatives |

| Anti-inflammatory & Analgesic | Serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com |

| Neurological Disorders | Used as an intermediate in synthesizing pharmaceuticals targeting neurological conditions. chemimpex.com |

| Oncology | Derivatives have shown anti-tumor activity and have been investigated as acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy. researchgate.nettandfonline.com |

| Infectious Diseases | The scaffold is used to develop compounds with potential antiviral, antifungal, and anti-HIV activities. researchgate.net |

| Metabolic Disorders | Certain isoxazole derivatives have been studied for their hypoglycemic effects. researchgate.net |

Applications in Agricultural Chemistry Research (e.g., Safener Development)

In agricultural chemistry, the 4-methyl-3-phenylisoxazole structure is relevant in the development of both crop protection agents and plant health enhancers. Its derivatives have been investigated as antibacterial agents and, notably, as herbicide safeners. nih.govnih.gov

Herbicide safeners are compounds that selectively protect crop plants from herbicide-induced injury without diminishing the herbicide's effectiveness against target weeds. mdpi.com A study focused on a new class of substituted phenyl isoxazole derivatives designed to protect corn from injury caused by the herbicide acetochlor. nih.gov The research found that these isoxazole-based compounds could significantly increase the corn's tolerance by boosting its natural detoxification pathways, including elevating the levels of glutathione (B108866) and the activity of glutathione S-transferase enzymes. nih.gov One derivative, in particular, showed safener activity comparable to the commercial safener benoxacor. nih.gov

Additionally, research into 4-nitro-3-phenylisoxazole derivatives has demonstrated their potential as potent antibacterial agents against significant plant pathogens such as Xanthomonas oryzae, which causes bacterial blight in rice. nih.gov This highlights the dual utility of the phenylisoxazole scaffold in agriculture for both protecting crops from chemical stress and defending them against disease.

| Compound Class | Application | Research Finding |

| Substituted Phenyl Isoxazoles | Herbicide Safener | Protects corn against acetochlor-induced injury by enhancing detoxification pathways (e.g., increasing glutathione content). nih.gov |

| 4-Nitro-3-phenylisoxazole Derivatives | Plant Antibacterial Agent | Exhibits significant antibacterial activity against plant pathogens like Xanthomonas oryzae and Pseudomonas syringae. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-methyl-3-phenylisoxazole, and how can reaction conditions be tailored to improve yield?

The synthesis of 4-methyl-3-phenylisoxazole derivatives often involves cyclization reactions using substituted hydrazides and aldehydes. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under glacial acetic acid catalysis for 4 hours yields isoxazole derivatives . Key parameters include solvent choice (e.g., DMSO for solubility), reflux duration (18–24 hours), and purification via recrystallization (e.g., water-ethanol mixtures). Yield optimization may require adjusting stoichiometry, temperature, and acid catalysts.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of 4-methyl-3-phenylisoxazole derivatives?

- NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and methyl group signals (δ 2.1–2.5 ppm). Substituent effects (e.g., electron-withdrawing groups) shift peaks predictably.

- IR : Identify characteristic isoxazole ring vibrations (~1600 cm⁻¹ for C=N stretching) and C-O-C linkages (~1250 cm⁻¹).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What purification strategies are recommended for isolating 4-methyl-3-phenylisoxazole from complex reaction mixtures?

- Recrystallization : Use ethanol-water mixtures to remove polar byproducts.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for non-polar derivatives.

- Distillation Under Reduced Pressure : Effective for volatile impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of 4-methyl-3-phenylisoxazole derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent orientation. For example, SHELXL software refines atomic coordinates and thermal parameters, identifying bond distortions or disorder in aromatic rings . Depositing data with the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility (e.g., CCDC-1441403 for related triazole derivatives) .

Q. How should researchers address contradictions in spectroscopic and computational data for substituted isoxazoles?

Contradictions between experimental (e.g., NMR coupling constants) and DFT-calculated values may arise from solvent effects or conformational flexibility. Mitigation strategies include:

Q. What methodologies are used to investigate the pharmacological activity of 4-methyl-3-phenylisoxazole derivatives?

- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like CYP450 enzymes or bacterial gyrase.

- SAR Studies : Modify substituents (e.g., halogenation at the phenyl ring) to correlate electronic effects with bioactivity .

Q. How can researchers design experiments to analyze the stability of 4-methyl-3-phenylisoxazole under varying storage conditions?

Q. What strategies are effective for resolving racemic mixtures in chiral 4-methyl-3-phenylisoxazole derivatives?

- Chiral Chromatography : Use columns with amylose/cyclodextrin stationary phases.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for kinetic separation of enantiomers.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Methodological Notes

- Crystallographic Refinement : SHELX software (SHELXL, SHELXD) remains the gold standard for small-molecule refinement, despite newer alternatives .

- Contradiction Analysis : Apply iterative hypothesis testing and triangulate data from multiple techniques (e.g., XRD, NMR, computational modeling) .

- Synthesis Optimization : DOE (Design of Experiments) frameworks can systematically evaluate reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.